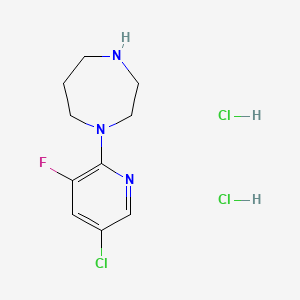

6-Ethynylpicolinonitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Diagnostic Imaging in Alzheimer's Disease

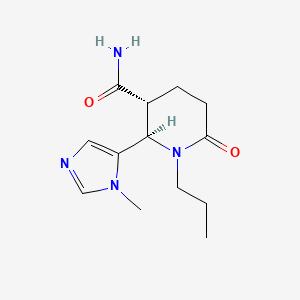

6-Ethynyl-1,2,4-triazine, a derivative related to 6-Ethynylpicolinonitrile, was utilized to create a hydrophobic radiofluorinated derivative ([18F]FDDNP) for positron emission tomography (PET). This compound helped in determining the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. The study found that the [18F]FDDNP had a greater accumulation and slower clearance in brain areas dense with amyloid plaques and neurofibrillary tangles, correlating with lower memory performance scores. This advancement in non-invasive diagnostic imaging is critical for monitoring the development of Alzheimer's disease and could assist in evaluating responses to experimental treatments (Shoghi-Jadid et al., 2002).

Advantages in Medicinal Chemistry

The acetylene (ethynyl) group, a structural feature of 6-Ethynylpicolinonitrile, is recognized for its significance in medicinal chemistry. It's used extensively in drug discovery and development due to its ability to target a wide range of therapeutic proteins efficiently. The terminal alkyne functionality is often introduced in chemical biology probes as a click handle, aiding in identifying molecular targets and assessing target engagement. The study emphasizes the physicochemical properties of the ethynyl group and its impact on chemical biology approaches, showcasing its broad exploitation in medicinal chemistry (Talele, 2020).

Chemical Biology and DNA Labeling

6-Ethynyl-1,2,4-triazine, a small bioorthogonally reactive group related to 6-Ethynylpicolinonitrile, is leveraged for fluorescent labeling of oligonucleotides. This group was synthetically attached to nucleotide triphosphates and used in primer extension experiments and PCR amplification to yield multilabeled oligonucleotides. This approach demonstrates that bioorthogonal labeling strategies are more suitable for certain nucleotides, suggesting its potential utility in chemical biology and DNA research (Reisacher et al., 2019).

Propiedades

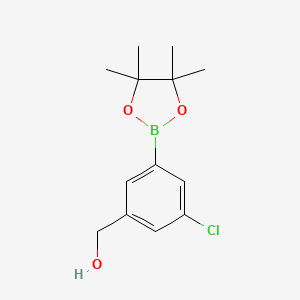

IUPAC Name |

6-ethynylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEPXSWCDFXYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethynylpicolinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)

![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)